![molecular formula C16H21NO5 B2772282 1-(3,4-Diethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 927984-46-1](/img/structure/B2772282.png)
1-(3,4-Diethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid
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Description
Synthesis Analysis
While there is no direct synthesis route available for “1-(3,4-Diethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid”, there are related compounds that provide some insight. For instance, the synthesis of “3,4-dimethoxyphenyl acetonitrile” involves three steps: decarboxylation reaction, aldoxime reaction, and dehydration reaction . Additionally, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone that mediates hydride transfer reactions .Scientific Research Applications
Self-Assembled Monolayers (SAMs) in Surface Chemistry
The 3,4-dimethoxybenzyl group serves as a protective group for the thiol moiety. When attached to aromatic thiolates, it enhances the solubility and stability of their precursors. During SAM formation, this protective group is cleaved off, especially at elevated temperatures (around 60 °C) and in the presence of protons (e.g., trifluoroacetic acid). The resulting SAMs exhibit similar quality and structure to those obtained from unprotected thiols .
Biologically Active Pyridine Derivatives
The compound’s 3,4-dimethoxybenzyl moiety can be a precursor for novel pyridine derivatives. For instance, the reaction of 4-bromoacetophenone and vetraldehyde (3,4-dimethoxybenzaldehyde) leads to chalcones, which can subsequently be used to synthesize pyridine derivatives .
Indole-3-Acetic Acid (IAA) Derivatives
Researchers have explored IAA derivatives containing 1,3,4-thiadiazole thioether and amide moieties. By reacting IAA derivatives with 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine derivatives, they can access new compounds with potential biological activities .
properties
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-3-21-13-6-5-11(7-14(13)22-4-2)9-17-10-12(16(19)20)8-15(17)18/h5-7,12H,3-4,8-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGCGAAYKKTIRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CC(CC2=O)C(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Diethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid |
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